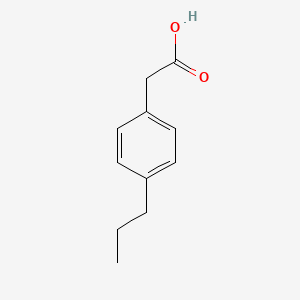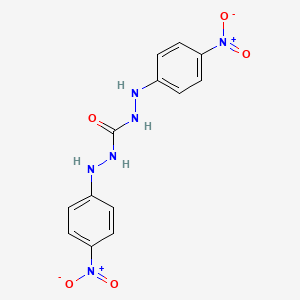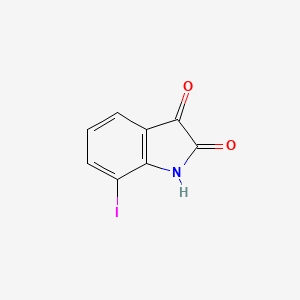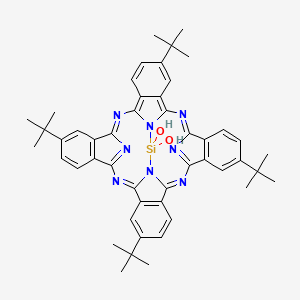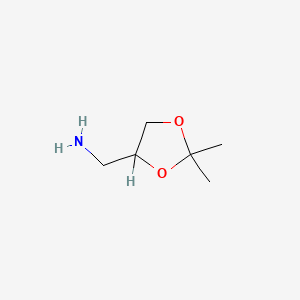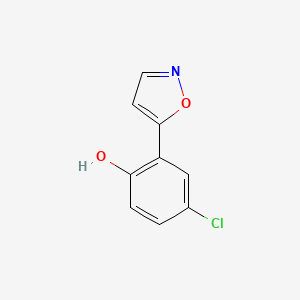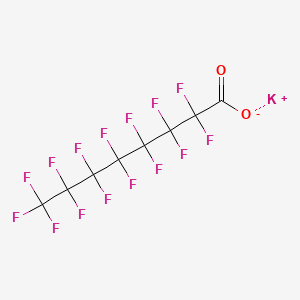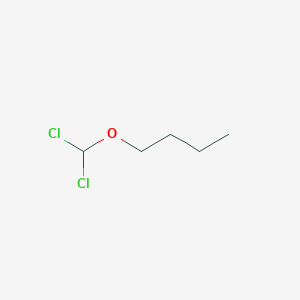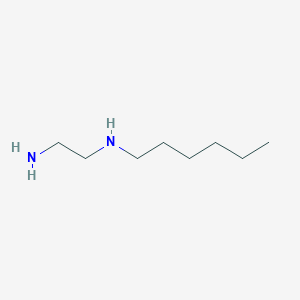
N-己基乙二胺
描述
N-Hexylethylenediamine is a chemical compound with the molecular formula C8H20N2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.162643 Da . It appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of N-Hexylethylenediamine consists of eight carbon atoms, twenty hydrogen atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
N-Hexylethylenediamine is a colorless liquid . It has a molecular weight of 144.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学研究应用
N-己基乙二胺的科学研究应用
金属配合物和聚集行为
- N-己基乙二胺已被研究其在形成金属配合物及其聚集行为中的作用。在水和有机溶剂混合物中对双(N-己基乙二胺)钯(II)氯化物及相关配合物的研究揭示了它们的溶解度和聚集的临界点,为金属表面活性剂领域的潜在应用提供了见解 (Er, Ohkawa, & Iida, 2007)。
- 类似的研究已在二氯化二(N-己基乙二胺)锌(II)上进行,显示其在不同溶剂中形成聚集的倾向,这对于了解不同条件下表面活性剂金属配合物的行为具有重要意义 (Iida, Asayama, & Ohkawa, 2002)。
铁螯合和农业应用
- N-己基乙二胺衍生物已被确定为铁螯合物如o,p-EDDHA中的重要组分。这些螯合物用于缓解植物中的铁缺乏症,突显了它们在农业应用中的重要性 (Gómez-Gallego等,2002)。
- 对于工业、家庭和农业应用的可生物降解螯合剂的研究表明,乙二胺衍生物有望成为传统螯合剂的环保替代品,强调了它们在可持续实践中的相关性 (Pinto,Neto和Soares,2014)。
抗真菌和抗癌性能
- 对N,N'-双(2-羟基苯甲基)乙二胺衍生物的研究表明其对各种人类癌细胞系的细胞毒活性,表明其在癌症治疗中的潜在治疗应用 (Musa, Badisa, & Latinwo, 2014)。
- N-芳基-2-(2-羟基苯胺基)乙二胺衍生物显示出对植物病原真菌的显著抗真菌活性,暗示了它们在开发新的抗真菌剂中的实用性 (Gao et al., 2021)。
属性
IUPAC Name |
N'-hexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFRZBUXRKWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391653 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylethylenediamine | |
CAS RN |
7261-70-3 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hexylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Hexylethylenediamine interact with metal ions, and what are the structural implications?
A1: N-Hexylethylenediamine (N-hexyl-1,2-ethanediamine) exhibits strong chelating properties towards various metal ions. Studies utilizing NMR, visible electronic, and EXAFS spectroscopy reveal that it preferentially forms bis-complexes with copper(II) ions in protic ionic liquids, even in the presence of competing anions. [] This strong interaction arises from the chelating nature of the diamine group, which coordinates effectively with the metal center. Interestingly, the alkyl chain length in N-alkylethylenediamine ligands influences the formation of either mononuclear or dinuclear silver(I) complexes, impacting their liquid crystal properties. []
Q2: Can you provide information on the structural characteristics of N-Hexylethylenediamine, including spectroscopic data?
A2: While the provided research excerpts do not detail specific spectroscopic data like NMR shifts for N-Hexylethylenediamine, they do highlight its structural role. Its molecular formula is C8H20N2, and its molecular weight is 144.26 g/mol. The molecule features a flexible alkyl chain (hexyl) attached to one of the nitrogen atoms in ethylenediamine. This structure allows it to act as a bridging ligand, coordinating metal ions through both nitrogen atoms to create chelate complexes. [, ]
Q3: What are the material compatibility and stability aspects of N-Hexylethylenediamine relevant to its applications?
A3: N-Hexylethylenediamine demonstrates excellent solubility in both aqueous and organic solvents, making it versatile for various applications. [] Research shows its potential in forming ionic liquids with silver salts like silver nitrate and silver hexafluorophosphate. These ionic liquids exhibit interesting properties like low melting points and the ability to form liquid crystals. [] Moreover, N-Hexylethylenediamine plays a crucial role in modifying polypropylenes for enhanced adhesion and compatibility with thermoplastic polyurethanes. []
Q4: How does the structure of N-Hexylethylenediamine, particularly the alkyl chain length, influence its aggregation behavior?
A4: The length of the alkyl chain in N-alkylethylenediamine significantly impacts its aggregation behavior, particularly with silver(I) salts. Studies show that while both N-octylethylenediamine and N-dodecylethylenediamine silver(I) nitrates form thermotropic liquid crystals, the temperature ranges differ. [] This suggests that longer alkyl chains lead to stronger van der Waals interactions between the complexes, influencing their phase behavior. Furthermore, N-hexylethylenediamine silver(I) nitrate forms reversed-type aggregates in water-containing chloroform, highlighting the role of the alkyl chain in solvent interactions. []
Q5: What insights can be gained from the polymerization of N-Hexylethylenediamine with diacrylates regarding its reactivity?
A5: Investigations using in situ 1H and 13C NMR spectroscopy reveal significant insights into the reactivity of N-Hexylethylenediamine in Michael addition polymerizations with 1,4-butanediol diacrylate. [] Due to steric hindrance from the hexyl group, the reactivity of the two amine groups differs. The primary amine reacts more readily than the secondary amine, leading to the formation of linear poly(amino ester)s through AB-type intermediates. This understanding of the reactivity is crucial for designing and controlling polymerization reactions involving N-Hexylethylenediamine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





